molecular formula C15H18N2O6S2 B2668170 3-(1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 2034276-13-4

3-(1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2668170
CAS No.: 2034276-13-4
M. Wt: 386.44
InChI Key: POYZOKTXLOLBBC-UHFFFAOYSA-N
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Description

3-(1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core, a pyrrolidine ring, and a 3,4-dimethoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine-2,4-dione core, which can be synthesized through the reaction of thiosemicarbazide with chloroacetic acid under acidic conditions . The pyrrolidine ring can be introduced via a cyclization reaction involving an appropriate precursor, such as a substituted amino acid .

The 3,4-dimethoxyphenylsulfonyl group is usually introduced through a sulfonylation reaction, where 3,4-dimethoxybenzenesulfonyl chloride reacts with the pyrrolidine-thiazolidine intermediate in the presence of a base like triethylamine . The final compound is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thiazolidine-2-thione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it could inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to its combination of a thiazolidine-2,4-dione core with a pyrrolidine ring and a 3,4-dimethoxyphenylsulfonyl group. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Properties

IUPAC Name

3-[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6S2/c1-22-12-4-3-11(7-13(12)23-2)25(20,21)16-6-5-10(8-16)17-14(18)9-24-15(17)19/h3-4,7,10H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYZOKTXLOLBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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